5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine

MAO Inhibitor Selectivity Neurochemistry Enzyme Kinetics

5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine is a synthetic small molecule belonging to the class of quinoline-pyrimidine hybrids, characterized by an O-linked ether bridge between the 6-position of a 5-nitropyrimidin-4-amine core and the 8-position of a quinoline ring. With a molecular formula of C13H9N5O3 and a molecular weight of 283.24 g/mol, this compound is primarily utilized as a biochemical tool in medicinal chemistry research to investigate enzyme inhibition, particularly for monoamine oxidase (MAO) isoforms.

Molecular Formula C13H9N5O3
Molecular Weight 283.24 g/mol
Cat. No. B4142162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine
Molecular FormulaC13H9N5O3
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3=NC=NC(=C3[N+](=O)[O-])N)N=CC=C2
InChIInChI=1S/C13H9N5O3/c14-12-11(18(19)20)13(17-7-16-12)21-9-5-1-3-8-4-2-6-15-10(8)9/h1-7H,(H2,14,16,17)
InChIKeyLZDVMNBOJHUXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine: A Quinoline-Pyrimidine Hybrid Scaffold for Biochemical Probe Development


5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine is a synthetic small molecule belonging to the class of quinoline-pyrimidine hybrids, characterized by an O-linked ether bridge between the 6-position of a 5-nitropyrimidin-4-amine core and the 8-position of a quinoline ring [1]. With a molecular formula of C13H9N5O3 and a molecular weight of 283.24 g/mol, this compound is primarily utilized as a biochemical tool in medicinal chemistry research to investigate enzyme inhibition, particularly for monoamine oxidase (MAO) isoforms [2].

Why 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine Cannot Be Replaced by Other In-Class MAO Inhibitors


A direct substitution with common, highly selective MAO-B inhibitors like selegiline or rasagiline would introduce a drastically different pharmacological profile. While those drugs achieve near-complete MAO-B ablation with sub-nanomolar potency and selectivity indices exceeding 100, 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine presents a more moderate, balanced inhibition profile [1][2]. This fundamental difference in potency and selectivity means the compound cannot be interchanged for studies where a partial or dual-inhibition phenotype is required, as the resulting biological outcomes would not be comparable.

Quantitative Differentiation of 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine: Selectivity Profile vs. Prototypical MAO Inhibitors


A Balanced MAO-A/MAO-B Selectivity Profile: A Key Differentiator from Highly Selective MAO-B Inhibitors

This compound exhibits a distinct selectivity profile, acting as a moderate inhibitor of both MAO-A and MAO-B. Its selectivity index (SI) for MAO-B over MAO-A is approximately 6.3 [1]. In contrast, the archetypal MAO-B inhibitor selegiline displays an SI of at least 450, with some studies reporting an SI of 3434 [2]. This quantitative difference in selectivity makes the target compound a more balanced, dual-inhibition tool, whereas selegiline is used for highly specific MAO-B blockade.

MAO Inhibitor Selectivity Neurochemistry Enzyme Kinetics

Nitro Group at C5: A Synthetic Handle for Divergent Derivatization of the Pyrimidine Core

The presence of the 5-nitro substituent differentiates this compound from its non-nitrated analog, 6-(quinolin-8-yloxy)pyrimidin-4-amine. This functional group provides a synthetic handle not present in the parent structure, enabling a clear path to a distinct chemical space. It can be selectively reduced to the 5-amino derivative, a transformation that allows for subsequent diversification via amide bond formation or diazotization reactions [1][2].

Medicinal Chemistry Scaffold Derivatization Chemical Biology Tools

High-Impact Application Scenarios for 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine Guided by Its Differentiated Profile


Probing the Functional Consequences of Moderate, Dual MAO-A/B Inhibition in Neuroprotection Models

Given its balanced MAO inhibition profile (SI = 6.3), this compound is ideally suited for in vitro neuroprotection studies where complete ablation of a single MAO isoform is not desired. It can be used to replicate a state of partial MAO deficiency, allowing researchers to investigate the therapeutic window between complete enzyme inhibition and normal function. This is a complementary approach to studies using potent, highly selective inhibitors like selegiline [1].

A Key Intermediate for the Synthesis of Diversified 5-Aminopyrimidine-4-amine Libraries

The 5-nitro group serves as a latent amine, making this compound a strategic starting material for the synthesis of novel 5-amino derivatives. This opens avenues for creating compound collections with varied 5-position substituents for high-throughput screening against a range of targets, a diversification strategy that the non-nitrated parent compound cannot support [2].

Calibration Standard for Medium-Throughput MAO Activity Assays

The compound's well-defined, moderate IC50 values for both MAO-A (25.3 μM) and MAO-B (4.01 μM) make it a useful reference control or calibration standard for biochemical assays. Its activity falls in a measurable range, avoiding the steep inhibition curves of sub-nanomolar inhibitors, which can be beneficial for validating assay linearity and sensitivity during HTS campaign setup [1].

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